molecular formula C21H21NO5 B8061376 (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

Cat. No.: B8061376
M. Wt: 367.4 g/mol
InChI Key: HKUVDADVQCWQEY-BFUOFWGJSA-N
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Description

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its morpholine ring, which is substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid functional group. The presence of the Fmoc group makes it particularly useful in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Fmoc Protection: The Fmoc group is introduced by reacting the morpholine derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine or other secondary amines for Fmoc deprotection.

Major Products

    Oxidation: Alcohols, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Free amine derivatives.

Scientific Research Applications

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is widely used in:

    Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides.

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Mechanism of Action

The mechanism of action of this compound largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-4-{[(tert-Butoxycarbonyl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (3R,6R)-4-{[(9H-xanthen-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid: Uses a xanthyl protecting group.

Uniqueness

The use of the Fmoc group in (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid provides unique advantages in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where such conditions are commonly employed.

Properties

IUPAC Name

(3R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVDADVQCWQEY-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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